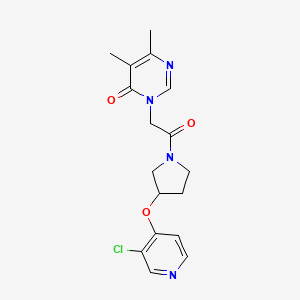
3-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one" is a complex molecule that appears to be related to various pyridine and pyrimidinone derivatives. These types of compounds have been studied for their potential biological activities, including insecticidal, fungicidal, and antimicrobial properties .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves the reaction of chlorinated pyridines with dihydropyrimidinones. For example, 2-Chloro-5-(chloromethyl)-pyridine has been reacted with 3,4-dihydropyrimidin-2(1H)-ones to afford carboxylates or ethanones in good yields . Similarly, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings has been reported using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material, followed by a series of condensation, cyclization, and methylation steps . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the structure of pyridine derivatives has been confirmed by IR, 1H NMR, EI-MS, and elemental analyses, with some compounds further characterized by single crystal X-ray diffraction . The crystal structure of a zwitterionic pyrido[3,2-d]pyrimidin-1-ium derivative has been studied, revealing interesting binding interactions and hydrogen bonding in the crystal lattice .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. Oxidative amination of chlorinated pyrimidines with primary alkylamines can lead to amino derivatives, while reactions with secondary amines can result in the annelation of a pyrrole moiety . Additionally, the Sonogashira cross-coupling reaction has been used to introduce alkynes into the pyrimidine framework . These reactions could be relevant to the functionalization of the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine and pyrimidinone derivatives are influenced by their molecular structure. The presence of chloro groups and the substitution pattern on the pyridine and pyrimidine rings can affect their reactivity and biological activity. The antimicrobial activity of some new pyrimidinone and oxazinone derivatives has been evaluated, with several compounds showing good antibacterial and antifungal activities . These properties are important for the potential application of these compounds as antimicrobial agents.
科学的研究の応用
Supramolecular Structures and Molecular Recognition
Research on similar pyrimidine derivatives has focused on their supramolecular structures, demonstrating how hydrogen bonding, aromatic π-π stacking, and other non-covalent interactions can influence molecular assembly and recognition processes. These studies shed light on the potential of pyrimidine derivatives in understanding nucleic acid structures and their functions, highlighting their relevance in supramolecular chemistry and molecular biology (Yuan Cheng et al., 2011).
Heterocyclic Chemistry and Synthesis
The synthesis and characterization of pyrimidine derivatives, including those with pyridine and pyrrolidine moieties, have been explored for their stability and structural properties. Such research contributes to the broader field of heterocyclic chemistry, offering insights into the synthesis routes and stabilization mechanisms of complex organic compounds (A. Schmidt, 2002).
Biological and Pharmacological Potential
Compounds containing pyrimidine and related heterocyclic structures have been evaluated for their insecticidal, antimicrobial, and plant growth-stimulating effects. These studies suggest that pyrimidine derivatives could serve as leads for the development of new agrochemicals and antimicrobial agents, underscoring their significance in pharmaceutical and agricultural research (V. A. Pivazyan et al., 2019).
Molecular Modeling and Drug Design
Investigations into the electronic structures, natural bonding orbital (NBO) analysis, and non-linear optical (NLO) properties of pyrimidine derivatives through DFT studies highlight their potential applications in medicinal chemistry and materials science. Such computational studies are crucial for designing molecules with desired properties, including drug candidates and NLO materials (A. Hussain et al., 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-[2-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-11-12(2)20-10-22(17(11)24)9-16(23)21-6-4-13(8-21)25-15-3-5-19-7-14(15)18/h3,5,7,10,13H,4,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXBQSZWUQZJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

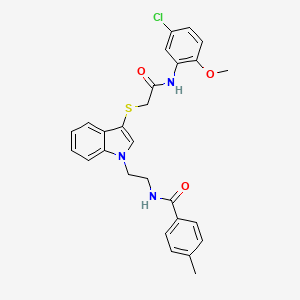
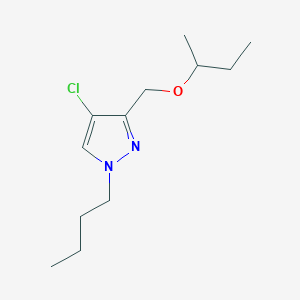
![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol](/img/structure/B2531707.png)
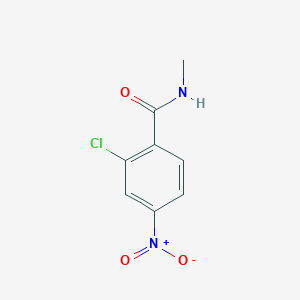
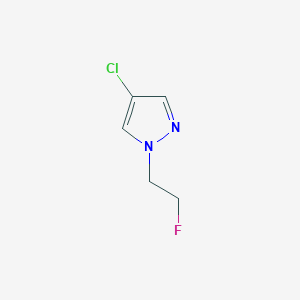
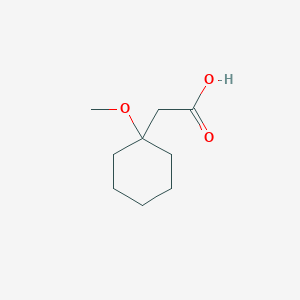
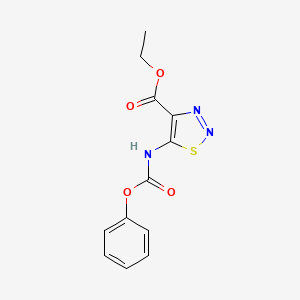
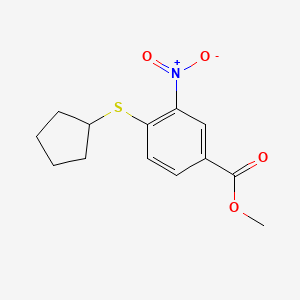
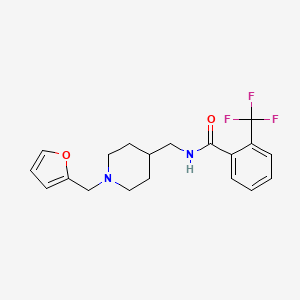
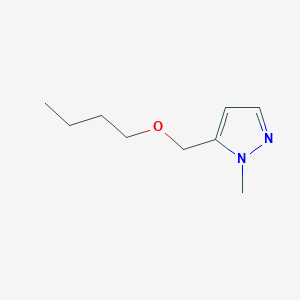
![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531719.png)
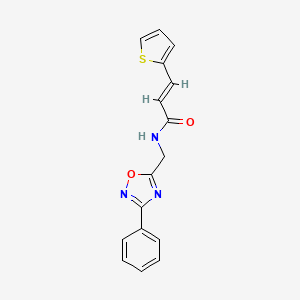

![2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2531728.png)